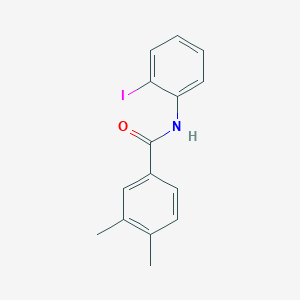
N-(2-iodophenyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-iodophenyl)-3,4-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the phenyl ring and two methyl groups attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-3,4-dimethylbenzamide typically involves the reaction of 2-iodoaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 2-iodoaniline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 3,4-dimethylbenzoyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of alternative solvents and catalysts may be explored to optimize the reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)-3,4-dimethylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of N-(2-substituted phenyl)-3,4-dimethylbenzamides.
Oxidation Reactions: Formation of this compound N-oxides.
Reduction Reactions: Formation of N-(2-iodophenyl)-3,4-dimethylbenzylamines or alcohols.
Scientific Research Applications
N-(2-iodophenyl)-3,4-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-3,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding and hydrophobic interactions. The methyl groups on the benzamide structure can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and pharmacokinetics.
Comparison with Similar Compounds
N-(2-iodophenyl)-3,4-dimethylbenzamide can be compared with other similar compounds such as:
N-(2-iodophenyl)benzamide: Lacks the methyl groups on the benzamide structure, which can affect its chemical reactivity and biological activity.
N-(2-bromophenyl)-3,4-dimethylbenzamide: Contains a bromine atom instead of iodine, which can influence its reactivity and interaction with biological targets.
The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and interaction with biological molecules, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H14INO |
|---|---|
Molecular Weight |
351.18 g/mol |
IUPAC Name |
N-(2-iodophenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C15H14INO/c1-10-7-8-12(9-11(10)2)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
LNVSTNCRDOYMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















